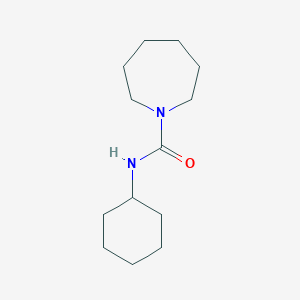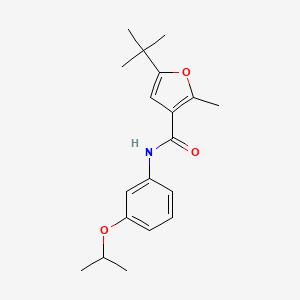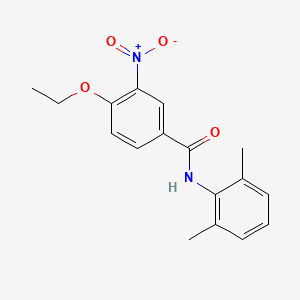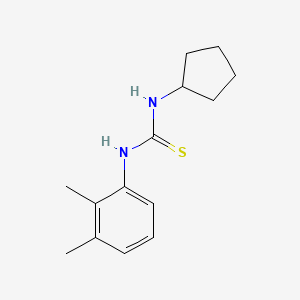![molecular formula C17H19N3O3 B5875716 2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide
Descripción general
Descripción
2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide, commonly known as Furosemide, is a diuretic drug that is widely used to treat hypertension and edema. It is a potent loop diuretic that acts on the kidneys to increase the excretion of water and electrolytes from the body. In
Aplicaciones Científicas De Investigación
Antibacterial Potential
- A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides was synthesized, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Some derivatives showed exceptional minimum inhibitory concentration (MIC) values, suggesting their potential as therapeutic agents with low cytotoxicity (Hussain et al., 2018).
Alzheimer’s Disease Therapy
- Another study synthesized derivatives of this compound as potential therapeutic agents for Alzheimer's disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment, with some showing excellent inhibitory values compared to standard treatments (Hussain et al., 2016).
Enzyme Inhibitory Activity
- Derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, a related compound, demonstrated good enzyme inhibitory activity. Particularly, some compounds showed notable inhibitory effects against acetyl- and butyrylcholinesterase, crucial for developing therapeutic agents (Hussain et al., 2017).
Potential for Treatment of Type 2 Diabetes and Alzheimer's Diseases
- A study on 2-furoic piperazide derivatives reported them as promising inhibitors for α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings suggest their utility in treating type 2 diabetes and Alzheimer's diseases, supported by molecular docking studies (Abbasi et al., 2018).
Hemolytic and Cytotoxic Profiles
- N-Sulfonated derivatives of (2-furoyl)piperazine were evaluated for antibacterial potential and cytotoxic activities. These compounds showed high antibacterial potential with mild hemolytic profiles, indicating their promise for drug designing and development (Abbasi et al., 2022).
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWTVEMVMSPCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)


![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
